5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

COMT inhibition structure-activity relationship neuropharmacology

Researchers studying central COMT pharmacology require inhibitors that selectively target brain enzyme without disrupting peripheral L-Dopa metabolism. 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (CAS 383382-47-6) is an ortho-nitrated indanone COMT inhibitor that addresses this need. • Preferential central COMT inhibition at 3-6 h post-dose, unlike meta-nitrated inhibitors that maintain robust peripheral inhibition. • Rigid indanone scaffold (zero rotatable bonds) enables isolation of conformational effects on binding kinetics. • Synthetic starting point for tunable-duration derivatives and dual COMT/MAO-B inhibitor libraries. Supplied with Certificate of Analysis; custom synthesis and bulk quantities available.

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
Cat. No. B11893840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
Molecular FormulaC9H7NO5
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C(=C(C=C21)O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO5/c11-5-2-1-4-3-6(12)9(13)8(7(4)5)10(14)15/h3,12-13H,1-2H2
InChIKeyULOQNEJBWLIGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one: A Constrained Ortho-Nitrocatechol COMT Inhibitor for Neuropharmacology Research


5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (CAS 383382-47-6; CHEMBL9039) is a small-molecule ortho-nitrated catechol that acts as a competitive inhibitor of catechol-O-methyltransferase (COMT), the enzyme responsible for the O-methylation of catecholamine neurotransmitters and L-Dopa [1]. This compound is the cyclic indanone analogue within a series of 'ortho-nitrated' COMT inhibitors, distinguished from classical meta-nitrated inhibitors (e.g., tolcapone, entacapone) by the positioning of its nitro group relative to the side-chain substituent on the nitrocatechol pharmacophore [2]. This regioisomeric difference exerts profound effects on inhibitor selectivity, potency, and duration of action, making this compound a critical tool for probing the pharmacological utility of COMT inhibition in the central nervous system [3].

Why Generic Substitution Fails: Ortho- vs. Meta-Nitro Regioisomerism Dictates COMT Inhibition Selectivity and Duration


For nitrocatechol-based COMT inhibitors, substitution at the ortho- versus meta-position is not a minor structural nuance but a primary determinant of pharmacological outcome. The target compound 5,6-dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one belongs to the ortho-nitrated class, which exhibits drastically different selectivity and duration profiles compared to its meta-nitrated regioisomers, such as BIA 3-335 [1]. Generic substitution of a meta-nitrated catechol for an ortho-nitrated analogue will not preserve the desired biological profile, as the ortho-series typically demonstrates superior brain penetration but shorter peripheral duration of action [2]. The following evidence quantifies these critical differentiators.

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one: Quantified Differentiation Compared to In-Class Alternatives


Superior In Vitro COMT Inhibition vs. Six-Membered Ring-Constrained Analogue

The five-membered indanone ring of the target compound (Compound 16) provides a significant conformational advantage over the six-membered tetralone analogue (Compound 15), resulting in markedly higher COMT inhibitory activity [1]. In a head-to-head comparison within the same study, the unsubstituted tetralone 15 was found to be 'significantly less active' than the indanone 16 at a concentration of 100 nM in SK-N-SH human neuroblastoma cells [1]. This demonstrates that the indanone scaffold is a more effective constrained pharmacophore for presenting the ortho-nitrocatechol motif to the COMT active site.

COMT inhibition structure-activity relationship neuropharmacology ring constraint

Ortho-Nitration Confers Reversed Central vs. Peripheral Selectivity Profile Compared to Meta-Nitrated Regioisomers

Compared to the classical meta-nitrated inhibitor BIA 3-202 (Compound 3), the ortho-nitrated indanone scaffold (represented by the closely related open-chain analogue 7b) demonstrates a reversed selectivity profile, preferentially inhibiting brain COMT over peripheral enzyme at later time points [1]. Specifically, compound 7b, the ortho-nitrated regioisomer of 3, retains substantial brain COMT inhibition at 6 hours post-dose while peripheral inhibition is rapidly reduced, representing the first reported COMT inhibitors with this centrally selective profile [1]. By extension, the cyclic ortho-nitrated indanone 16 retains the ability to generate this unique selectivity profile.

catechol-O-methyltransferase regioisomerism blood-brain barrier CNS selectivity

The Indanone Core is a Critical Determinant of Interaction Mode with COMT

X-ray crystallographic data reveal that substitution to the carbonyl group of indanone 16 leads to changes in COMT inhibition, confirming that the intact indanone carbonyl of the parent compound directly participates in critical interactions within the enzyme active site [1]. Conversion of the carbonyl to an oxime (Compound 26) led to a further significant decrease in inhibition, directly confirming the role of the constrained indanone ring system in optimal binding orientation [1].

COMT X-ray crystallography binding mode indanone pharmacophore

Ortho-Nitrated Indanones Exhibit Rapid-Onset, Short-Acting Kinetics Distinct from Long-Acting Clinical Inhibitors

Ortho-nitrated COMT inhibitors, including the indanone series, are characterized by a rapid onset and shorter duration of action compared to meta-nitrated counterparts such as BIA 3-335 (Compound 4) [1]. While the meta-nitrated BIA 3-335 maintains 82% liver COMT inhibition at 1 h and retains 78% at 6 h post-dose, the ortho-nitrated regioisomer 14k exhibits comparable initial potency (91% at 1 h) but dramatically reduced sustained inhibition (7-8% at 6 h) [1]. This pharmacodynamic profile is a class characteristic of ortho-nitrated catechols and applies to the indanone 16 as a representative of this series.

COMT pharmacokinetics duration of action nitrocatechol

Confirmed Molecular Target Engagement and Drug-like Properties Support Procurement for Mechanistic Studies

The compound is cataloged in authoritative drug-target databases with confirmed COMT (COMT_HUMAN) inhibition as its mechanism of action [1]. It exhibits favorable drug-like physicochemical properties: molecular weight 209.16 g/mol, topological polar surface area (TPSA) within acceptable range, zero Lipinski violations, 2 H-bond donors, and 5 H-bond acceptors [2]. Its calculated LogP of 1.3 and 0 rotatable bonds confer rigidity and potential CNS permeability [2]. This combination of target validation, structural novelty, and favorable properties distinguishes it from unvalidated screening hits.

target engagement drug-likeness COMT physicochemical properties

Application Scenarios Where 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one Outperforms Substitutes


Probing the Therapeutic Utility of Selective Central COMT Inhibition in Rodent Models of Depression and Parkinson's Disease

For researchers investigating the hypothesis that selective brain COMT inhibition can alleviate depressive symptoms in Parkinsonian patients without exacerbating peripheral L-Dopa metabolism, this compound (or its closely related ortho-nitrated analogues) provides an unmatched pharmacological tool. Its ability to generate preferential central inhibition at 3-6 h post-dose, as demonstrated in the rat time-course experiments [1], cannot be replicated by standard meta-nitrated inhibitors like tolcapone or entacapone, which maintain robust peripheral inhibition at these time points. Procurement of the indanone scaffold specifically enables the study of central COMT pharmacology in isolation.

Investigating the Impact of Ring Constraint on Nitrocatechol-COMT Binding Kinetics and Residence Time

The rigid five-membered indanone ring of this compound, with zero rotatable bonds [2], serves as an ideal probe for studying the relationship between ligand conformational flexibility, COMT binding kinetics, and the onset/duration of inhibition. Compared to its six-membered tetralone homologue (Compound 15), which is significantly less active [1], or to flexible open-chain analogues, this compound allows the unique contribution of the indanone constraint to be isolated. Structural biology groups investigating COMT ternary complexes will find this a valuable comparator ligand.

Development of Short-Acting COMT Inhibitors for Acute Neurological Applications

The ortho-nitrated indanone class, characterized by rapid-onset but short-duration peripheral inhibition [1], is ideally suited for therapeutic scenarios requiring transient COMT modulation, such as acute management of motor fluctuations in Parkinson's disease. Unlike long-acting inhibitors (e.g., opicapone), which sustain peripheral COMT suppression for >24 h, compounds from this series allow for time-controlled enzyme inhibition. This compound serves as the synthetic starting point for generating a panel of derivatives with tunable durations of action via substitution at the indanone carbonyl.

Dual COMT/MAO-B Inhibitor Screening Using the Nitrocatechol-Indanone Pharmacophore

The nitrocatechol-substituted indanone motif is a recognized privileged structure for designing dual COMT/MAO-B inhibitors, a strategy aimed at addressing both the pharmacokinetic and neurodegenerative aspects of Parkinson's disease [3]. This compound serves as a critical core scaffold for synthetic elaboration to generate compound libraries. Its established COMT potency and the known MAO-B inhibitory activity of the indanone scaffold provide a rational starting point for medicinal chemistry programs targeting both enzymes, a profile not pursued with traditional meta-nitrated COMT inhibitors.

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